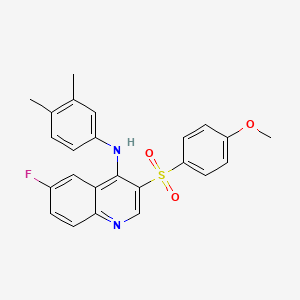

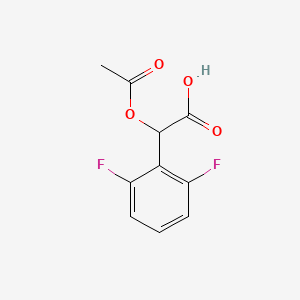

![molecular formula C20H23NO4 B2497493 [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1324949-66-7](/img/structure/B2497493.png)

[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related carbamoyl phenyl acetates involves various methodologies, including the utilization of rhodium(II) acetate catalyzed reactions for creating bioactive compounds (Trstenjak, Ilaš, & Kikelj, 2013). Techniques such as carbene insertion have been explored for their efficiency and versatility in constructing complex molecular architectures.

Molecular Structure Analysis

The molecular structure of compounds akin to “[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate” has been elucidated using crystallographic and spectroscopic techniques. Studies like those by Yaman et al. (2019) demonstrate the determination of crystal structures through single-crystal data, highlighting the significance of N—H⋯O hydrogen bonds and the conformations adopted by molecules in the crystal (Yaman et al., 2019).

Chemical Reactions and Properties

Chemical reactivity studies, such as those by Mohareb et al. (2004), explore the reactions of carbamoyl acetates with active methylene reagents, leading to the synthesis of diverse pyran, pyridine, and pyridazine derivatives, highlighting the compound's versatility as a synthon for constructing heterocyclic frameworks (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

- Synthesis and Structural Analysis : A related compound, 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, was synthesized and its crystal structure analyzed, demonstrating different molecular conformations in the crystal due to N—H⋯O hydrogen bonds (Yaman et al., 2019).

Organic Synthesis

- Methylene Acetoxylation Process : Research on 1-Carbamoyl-2-oxopropyl acetate derivatives highlights their synthesis through acetoxylation using (diacetoxyiodo)benzene (DIB), a process valuable in organic synthesis (Liu et al., 2011).

Biological and Pharmacological Studies

- Enhancement of Antiinflammatory Effects : Ethyl 4-biphenylyl acetate, a prodrug, shows enhanced antiinflammatory effects when complexed with β-cyclodextrin derivatives, indicating potential applications in drug formulation and delivery (Arima et al., 1990).

- Interaction with Human Serum Albumin : A study on thiosemicarbazone derivatives, similar in structure, investigated their binding characteristics with human serum albumin, essential for understanding the pharmacokinetic mechanism of drugs (Karthikeyan et al., 2016).

Chemical and Nonlinear Optical Studies

- Nonlinear Optical Properties : Hydrazones, structurally related, were studied for their nonlinear optical properties, suggesting potential for optical device applications like limiters and switches (Naseema et al., 2010).

Metabolism and Toxicology Studies

- Metabolism and Toxicity Analysis : The metabolism of similar compounds has been studied to understand their biotransformation and potential toxicological impacts (Coleman et al., 2000).

Eigenschaften

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 2-(4-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-2-24-18-10-8-17(9-11-18)14-20(23)25-15-19(22)21-13-12-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWZXKJQCZEUTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2497410.png)

![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2497411.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2497412.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497413.png)

![(5E)-5-{[4-(4-methylpiperazin-1-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2497421.png)

![8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2497428.png)